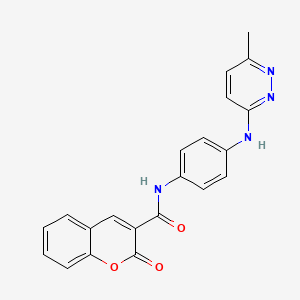
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MPC-3100, is a novel small molecule that has attracted considerable attention in the field of cancer research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study elaborated on the synthesis of various compounds, including chromene and quinoline moieties, and evaluated their effects against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Molecular docking studies of these compounds with Bcl-2 protein revealed good binding affinity, suggesting potential applications in cancer research. The structure-activity relationship analysis indicated that the integration of chromene and quinoline moieties enhances anti-proliferative activities (Parveen et al., 2017).
Chemosensor Application
In another study, the compound demonstrated significant potential as a highly selective fluorescence chemosensor for Cu2+ and H2PO4− ions. The sensor showed an "on-off-on" fluorescence response with specific binding stoichiometry, offering a novel approach for detecting these ions with high sensitivity and selectivity, highlighting its utility in environmental and analytical chemistry (Meng et al., 2018).
Antimicrobial and Antioxidant Activities
Further research has led to the development of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized via an environmentally benign procedure under microwave irradiation. These compounds were evaluated for antimicrobial activity against various bacterial strains, showing significant antibacterial and antifungal activities, and indicating their potential in developing new antimicrobial agents (Raval et al., 2012).
Crystal Structure Analysis
Crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provided insights into their planar molecular conformation and exhibited anti conformations with respect to the amide C—N rotamer. This research contributes to understanding the structural requirements for pharmacological activity, aiding in the design of more effective molecules (Gomes et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The compound’s interaction with tyrosine kinases affects various biochemical pathways. One of the key pathways is tumor angiogenesis , the process by which tumors form new blood vessels . By inhibiting tyrosine kinases, the compound can block the formation of these blood vessels, thereby inhibiting tumor growth .
Pharmacokinetics
Similar compounds have been shown to possess more cytotoxic activity than the reference drug (ie, imatinib) . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that enhance its bioavailability and efficacy .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been shown to inhibit in vivo angiogenesis, effectively blocking the formation of blood vessels in the chick chorioallantoic membrane (CAM) model . Additionally, it exhibits DNA cleavage abilities, altering DNA replication and inhibiting the growth of tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of electron-donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine the compound’s potency as an anticancer agent
Propiedades
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-6-11-19(25-24-13)22-15-7-9-16(10-8-15)23-20(26)17-12-14-4-2-3-5-18(14)28-21(17)27/h2-12H,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBSWKDGENVMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)
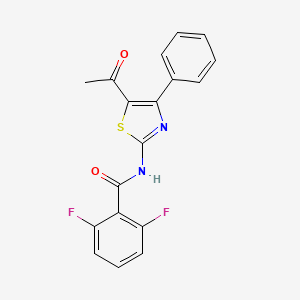
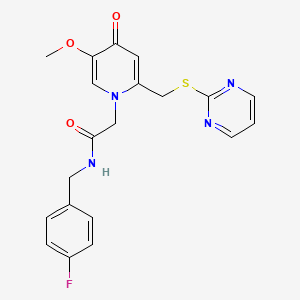
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
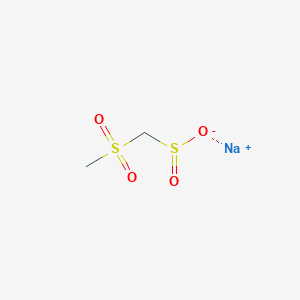
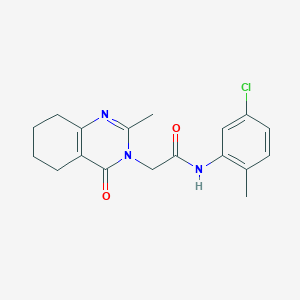

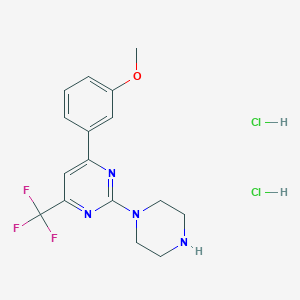
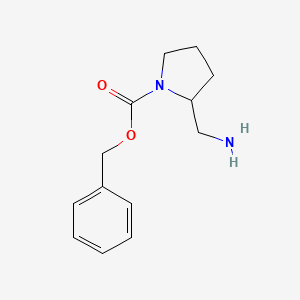
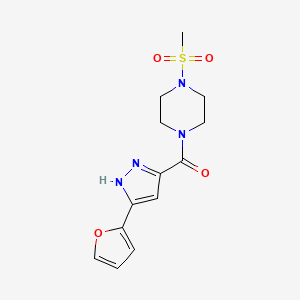
![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)
